3-(Deacetoxy)vecuronium

描述

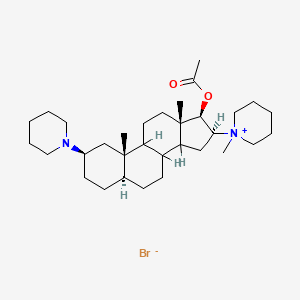

Structure

3D Structure of Parent

属性

CAS 编号 |

85639-52-7 |

|---|---|

分子式 |

C32H55BrN2O2 |

分子量 |

579.7 g/mol |

IUPAC 名称 |

[(2R,5S,10S,13S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |

InChI |

InChI=1S/C32H55N2O2.BrH/c1-23(35)36-30-29(34(4)19-9-6-10-20-34)21-28-26-14-12-24-11-13-25(33-17-7-5-8-18-33)22-32(24,3)27(26)15-16-31(28,30)2;/h24-30H,5-22H2,1-4H3;1H/q+1;/p-1/t24-,25-,26?,27?,28?,29+,30+,31+,32+;/m1./s1 |

InChI 键 |

GIQDUKCSXUULNH-ONKPHSJPSA-M |

SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(CC4)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |

手性 SMILES |

CC(=O)O[C@H]1[C@H](CC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C[C@@H](CC4)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |

规范 SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(CC4)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |

同义词 |

3-(deacetoxy)vecuronium 3-(desacetoxy)vecuronium 3-monodesacetoxy vecuronium ORG 8730 ORG-8730 |

产品来源 |

United States |

Chemical Synthesis, Derivatization, and Analog Development

Synthetic Pathways for Vecuronium (B1682833) Precursors and Analogs

The synthesis of vecuronium bromide, and by extension its deacetoxy analog, typically begins with a steroid precursor such as epiandrosterone (B191177). evitachem.comnih.gov A common synthetic route involves several key transformations of the steroid nucleus. google.com

One documented pathway starts with epiandrosterone (II), which undergoes esterification to form epiandrosterone sulfonyl ester (III). google.com This intermediate is then subjected to an elimination and dehydration reaction to yield 5α-androst-2-ene-17-ketone (IV). google.com Subsequent enolization and esterification of (IV) produce 17-acetoxy-5α-androstane-2,16-diene (V). google.com An epoxy reaction on (V) leads to the formation of (2α, 3α, 16α, 17α)-diepoxy-17β-acetyl-5α-androstane (VI). google.com

The introduction of the piperidine (B6355638) moieties, a critical feature of vecuronium, is achieved through a ring-opening and addition reaction of (VI) with hexahydropyridine, resulting in 2β, 16β-di(1-piperidyl)-5α-androstane-3α-hydroxyl-17-ketone (VII). google.com The ketone at the 17-position is then reduced to a hydroxyl group to give 2β, 16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII). google.com Acetylation of both hydroxyl groups yields 2β, 16β-di(1-piperidyl)-3α, 17β-diacetoxy-5α-androstane (IX). google.com The final step to obtain vecuronium bromide (I) is a quaternary ammonium (B1175870) salt reaction with bromomethane. google.com

Modifications to this traditional synthetic procedure have been implemented to improve yields and provide detailed crystallographic and NMR analysis of the advanced synthetic intermediates. nih.govunimi.it For instance, a detailed study involved the preparation of vecuronium bromide starting from the commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone), allowing for a complete assignment of the ¹H, ¹³C, and ¹⁵N NMR signals of the synthetic intermediates. nih.gov

Table 1: Key Intermediates in a Synthetic Pathway to Vecuronium

| Compound Number | Chemical Name |

| II | Epiandrosterone |

| III | Epiandrosterone sulfonyl ester |

| IV | 5α-androst-2-ene-17-ketone |

| V | 17-acetoxy-5α-androstane-2,16-diene |

| VI | (2α, 3α, 16α, 17α)-diepoxy-17β-acetyl-5α-androstane |

| VII | 2β, 16β-di(1-piperidyl)-5α-androstane-3α-hydroxyl-17-ketone |

| VIII | 2β, 16β-di(1-piperidyl)-5α-androstane-3α,17β-diol |

| IX | 2β, 16β-di(1-piperidyl)-3α, 17β-diacetoxy-5α-androstane |

| I | Vecuronium bromide |

Data sourced from a patent describing the synthesis process of vecuronium bromide. google.com

Targeted Derivatization Strategies for Steroidal Neuromuscular Blockers

Targeted derivatization of steroidal neuromuscular blockers is a key strategy to modulate their pharmacological profile. Research has shown that specific structural modifications can significantly impact potency and duration of action.

For example, the development of vecuronium itself was a result of targeted derivatization of pancuronium (B99182). By demethylating the quaternary nitrogen in the A-ring of pancuronium, researchers synthesized vecuronium, which has an intermediate duration of action and is devoid of the cardiovascular effects associated with pancuronium. ecronicon.net

Further derivatization efforts have led to the synthesis of other analogs. For instance, the 16N-allyl-17β-propionate analog of vecuronium is known as rapacuronium. ecronicon.net The development of new series of neuromuscular compounds, such as the chlorofumarates (e.g., gantacurium), highlights ongoing efforts in derivatization to create agents with desirable onset and offset profiles. nih.gov

The study of impurities and degradation products, such as 17-Deacetylvecuronium, also provides insights into the stability and chemical behavior of the parent compound, which is crucial for drug development and formulation.

Preparation and Characterization of 3-(Deacetoxy)vecuronium for Research

This compound is a known impurity and metabolite of vecuronium bromide. ontosight.ai Its preparation for research purposes is often linked to the synthesis and analysis of vecuronium itself. It can be formed through the hydrolysis of the acetyl group at the 3-position of the steroid nucleus of vecuronium.

The characterization of this compound and other related substances is essential for quality control in the production of vecuronium bromide. clearsynth.com Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC), are employed to separate, identify, and quantify these impurities. researchgate.net

A stability-indicating liquid chromatography method has been developed for the analysis of vecuronium bromide and its degradation products. researchgate.net This method uses a Tracer Extrasil CN column with a mobile phase of O-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v) and UV detection at 210 nm. researchgate.net Such methods are crucial for studying the degradation profile of vecuronium under various stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal degradation. researchgate.net

The structural elucidation of degradation products, including this compound, is often accomplished using mass spectrometry (MS) in conjunction with chromatography. researchgate.net These analytical studies provide a deeper understanding of the chemical pathways leading to the formation of such compounds.

Metabolic Pathways and Biotransformation Mechanisms

Enzymatic Deacetylation at the 3-Position of Vecuronium (B1682833)

The principal metabolic pathway for vecuronium is enzymatic deacetylation at the 3-position of its steroid nucleus. This biotransformation results in the creation of 3-(deacetoxy)vecuronium, also known as 3-desacetylvecuronium (B1250577) or 3-hydroxy vecuronium. nih.govontosight.ai This metabolite is not an inactive byproduct; it possesses significant neuromuscular blocking activity, estimated to be 50% to 80% as potent as the parent compound, vecuronium. wikipedia.orgopenanesthesia.orgnih.gov

Identification of Enzymes Involved in Metabolic Conversion

The metabolic conversion of vecuronium is predominantly a hepatic process, driven by enzymatic hydrolysis. nationwidechildrens.org The primary enzymes responsible for the deacetylation of vecuronium are carboxylesterases. vulcanchem.comresearchgate.netresearchgate.net Carboxylesterases are a family of enzymes that catalyze the hydrolysis of ester-containing compounds. nih.gov In humans, two main types, hCE1 and hCE2, play a significant role in drug metabolism. nih.gov Given that vecuronium metabolism is concentrated in the liver, where hCE1 is the predominant form, this enzyme is considered a key catalyst in the formation of 3-desacetylvecuronium. nih.gov In addition to carboxylesterases, some research suggests that hepatic cytochrome P450 enzymes may also mediate the deacetylation at the 3-position.

Comparative Metabolic Fate of Vecuronium and its Desacetoxy Derivatives

Vecuronium is metabolized into three primary derivatives through deacetylation: 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-bisdesacetyl vecuronium. wikianesthesia.orgld99.comaneskey.com The metabolic fate and pharmacological activity of these derivatives differ significantly.

Deacetylation at the 3-position yields the highly active 3-desacetylvecuronium metabolite. In contrast, the 17-desacetylvecuronium metabolite is considered to be much less pharmacologically active. The sequential hydrolysis of both acetyl groups results in the formation of 3,17-bisdesacetyl vecuronium, which has significantly reduced potency.

Pharmacokinetic studies in human volunteers reveal distinct differences between vecuronium and its primary active metabolite, 3-desacetylvecuronium. nih.gov Compared to the parent compound, 3-desacetylvecuronium has a smaller plasma clearance, a larger volume of distribution at steady-state, and a longer terminal elimination half-life. nih.gov This indicates a slower elimination process for the metabolite.

| Parameter | Vecuronium (median, range) | 3-Desacetylvecuronium (median, range) |

|---|---|---|

| Plasma Clearance (ml.kg⁻¹.min⁻¹) | 5.39 (5.04-7.19) | 3.51 (2.11-6.57) |

| Steady-State Distribution Volume (ml.kg⁻¹) | 152 (111-170) | 254 (215-410) |

| Terminal Elimination Half-life (min) | 34 (25-61) | 116 (44-672) |

| Mean Residence Time (min) | 26 (18-32) | 67 (42-145) |

| Renal Clearance (ml.kg⁻¹.min⁻¹) | 0.58 (0.16-0.66) | 0.85 (0.15-1.24) |

| Compound | Relative Potency (Compared to Vecuronium) |

|---|---|

| Vecuronium | 1 |

| 3-desacetylvecuronium | ~0.83 (1:1.2) |

| 3,17-bisdesacetyl vecuronium | ~0.04 (1:27) |

Structure Activity Relationship Sar Investigations of 3 Deacetoxy Vecuronium and Analogs

Impact of 3-Deacetylation on Neuromuscular Blocking Potency

The removal of the acetyl group from the 3-position of the vecuronium (B1682833) molecule, a process known as deacetylation, results in the formation of 3-(deacetoxy)vecuronium. ontosight.ai This structural change has a significant impact on the compound's neuromuscular blocking potency. Studies have consistently shown that this compound is a potent neuromuscular blocking drug, retaining a substantial portion of the activity of its parent compound. nih.gov

Research indicates that this compound, also referred to as 3-desacetylvecuronium (B1250577), possesses approximately 50% to 80% of the neuromuscular blocking potency of vecuronium. wikipedia.orgmedsafe.govt.nzld99.com In a study involving human volunteers, the plasma concentrations required to produce 50% neuromuscular block (EC50) were 123 ng/ml for this compound, compared to 102 ng/ml for vecuronium, highlighting its significant potency. nih.gov Another in vitro study on the rat hemidiaphragm found the potency of this compound to be slightly greater than that of vecuronium, with a relative potency ratio of 1.2 to 1 (3-deacetyl derivative to vecuronium). nih.gov This metabolite is considered the principal and most active, with its formation accounting for about 12% of vecuronium's clearance. nih.gov

The potency of other metabolites, such as 17-deacetoxyvecuronium and 3,17-bisdeacetoxyvecuronium, is considerably lower, demonstrating the critical role of the acetyl groups, particularly at the 17-position, for high-potency neuromuscular blockade. ld99.com

Table 1: Comparative Potency of Vecuronium and its Metabolites

| Compound | Potency Relative to Vecuronium | EC50 (ng/ml) in Humans | Source(s) |

|---|---|---|---|

| Vecuronium | 100% | 102 | nih.gov |

| This compound | ~50-80% | 123 | nih.govmedsafe.govt.nzld99.com |

| 17-Deacetoxyvecuronium | <10% | Not reported | ld99.com |

| 3,17-Bisdeacetoxyvecuronium | ~3.7% (relative potency of 27:1 for vecuronium) | Not reported | ld99.comnih.gov |

Influence of Molecular Structure on Receptor Affinity and Efficacy

The neuromuscular blocking action of this compound and related aminosteroids is mediated by their competitive antagonism at nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate. ontosight.aidrugbank.com The molecular structure of these compounds is pivotal in determining their affinity for the receptor and their efficacy as antagonists.

The removal of the acetyl group at the 3-position to form this compound slightly alters the molecule's interaction with the nAChR, as evidenced by the change in potency. nih.gov However, it remains a potent competitive antagonist. ontosight.ai The presence of the tertiary nitrogen in the A-ring and the quaternary nitrogen in the D-ring is a key feature of vecuronium's design, which was intended to reduce the vagolytic (heart rate increasing) effects seen with its bisquaternary parent compound, pancuronium (B99182). wikipedia.org This monoquaternary structure, retained in this compound, results in fewer cardiovascular side effects because of a greatly reduced affinity for muscarinic receptors. wikipedia.org

Steric and Electronic Contributions to Pharmacological Activity

The pharmacological activity of aminosteroid (B1218566) neuromuscular blockers is governed by a delicate interplay of steric and electronic factors. Steric hindrance, or the spatial arrangement of atoms, can influence how well the molecule fits into the receptor's binding pocket. oup.com

In aminosteroids, the bulky steroid nucleus acts as a spacer for the positively charged nitrogen groups that interact with the anionic sites on the nicotinic receptor. nih.govderangedphysiology.com The distance between these onium heads is a critical determinant of potency. derangedphysiology.com For vecuronium and its analogs, the D-ring contains a quaternary nitrogen atom that is part of an acetylcholine-like moiety, crucial for high-affinity binding. wikipedia.org

The deacetylation at the 3-position to form this compound introduces a hydroxyl group. ontosight.ai This change affects the molecule's lipophilicity and electronic distribution. Generally, increased lipophilicity in aminosteroids is inversely related to neuromuscular blocking potency. oup.comderangedphysiology.com The conversion from an acetate (B1210297) ester to a hydroxyl group can alter the molecule's polarity and its ability to form hydrogen bonds, which may subtly modify its binding kinetics and affinity at the receptor site. While the monoquaternary structure of vecuronium increases its lipid solubility compared to the bisquaternary pancuronium, the specific impact of 3-deacetylation on lipophilicity contributes to its altered pharmacokinetic profile, such as a larger volume of distribution and a longer elimination half-life compared to the parent drug. nih.govld99.com

Comparative SAR Studies with Other Aminosteroid Neuromuscular Blocking Agents

Comparing the structure-activity relationships of this compound with other aminosteroid agents like pancuronium and rocuronium (B1662866) provides valuable insights into the requirements for neuromuscular blockade. nih.gov

Pancuronium vs. Vecuronium: Vecuronium is a monoquaternary analog of the bisquaternary pancuronium. wikipedia.org The primary structural difference is the absence of a methyl group on the A-ring nitrogen of vecuronium, making it a tertiary amine at that position. ld99.com This single change dramatically reduces vagolytic effects by decreasing affinity for muscarinic receptors, without sacrificing significant neuromuscular blocking potency. wikipedia.org this compound, as a metabolite of vecuronium, maintains this favorable monoquaternary characteristic.

Rocuronium vs. Vecuronium: Rocuronium is another monoquaternary aminosteroid, an analog of vecuronium. drugbank.com It was designed for a faster onset of action. The key structural modification in rocuronium is the presence of a hydroxyl group at the 2-position and an allyl group on the A-ring nitrogen. nih.gov This modification reduces its potency compared to vecuronium but allows for a more rapid onset of blockade. wikipedia.org This trade-off between potency and onset time is a recurring theme in neuromuscular blocker SAR. nih.gov

Potency and Onium Heads: Generally, bisquaternary aminosteroids like pancuronium are more potent than monoquaternary agents like vecuronium and rocuronium. derangedphysiology.com The two positively charged heads in bisquaternary compounds are thought to bind to two separate anionic sites on the receptor, leading to a stronger interaction. wikipedia.org However, monoquaternary compounds like vecuronium and its 3-deacetoxy metabolite achieve high potency by having an acetylcholine-like moiety that binds very effectively within a single receptor site. wikipedia.org

Table 2: Structural and Pharmacological Comparison of Aminosteroids

| Compound | Quaternary Structure | Key Structural Features | Relative Potency | Vagolytic Effects |

|---|---|---|---|---|

| Pancuronium | Bisquaternary | Two quaternary nitrogens | High | Significant |

| Vecuronium | Monoquaternary | Tertiary N at A-ring, Quaternary N at D-ring | High | Minimal |

| This compound | Monoquaternary | 3-OH group, metabolite of vecuronium | Moderate-High | Minimal |

| Rocuronium | Monoquaternary | 2-OH group, allyl group at A-ring N | Moderate | Minimal |

Molecular Mechanisms of Action and Receptor Interactions Preclinical/in Vitro Focus

In Vitro Studies of Nicotinic Acetylcholine (B1216132) Receptor Binding

3-(Deacetoxy)vecuronium, the 3-desacetyl metabolite of vecuronium (B1682833), is a pharmacologically active compound that interacts with nicotinic acetylcholine receptors (nAChRs). These receptors, which are ligand-gated ion channels, are critical for mediating fast signal transmission at the neuromuscular junction. wikipedia.org The binding of the neurotransmitter acetylcholine to nAChRs triggers a conformational change that opens the ion channel, leading to muscle contraction. wikipedia.org

Competitive Antagonism at the Neuromuscular Junction (Cellular/Tissue Level)

At the cellular and tissue level, this compound functions as a competitive antagonist at the nAChRs of the neuromuscular junction. This mechanism involves the molecule binding to the same recognition sites on the receptor that acetylcholine would normally occupy. nih.gov By physically blocking the binding of acetylcholine, this compound prevents the ion channel from opening, thereby inhibiting depolarization of the motor end-plate and subsequent muscle contraction.

Studies using in vitro preparations, such as the rat phrenic nerve-hemidiaphragm, have established that this compound effectively induces neuromuscular blockade. nih.gov The nature of this interaction is competitive, meaning that the block can be overcome by increasing the concentration of the agonist (acetylcholine) at the neuromuscular junction. Research has also shown that the interaction between vecuronium and this compound is additive, suggesting they act on the same receptor population in a similar manner.

Comparative Receptor Pharmacology with Parent Compound and Other Blockers (e.g., in rat hemidiaphragm)

In vitro studies have provided detailed comparisons of the neuromuscular blocking potency of this compound relative to its parent compound, vecuronium, and other related neuromuscular blockers. In the isolated rat phrenic nerve-hemidiaphragm preparation, this compound was found to be a potent neuromuscular blocking agent.

One study determined the relative potencies of vecuronium and its metabolites, showing that this compound (referred to as 3-desacetyl vecuronium) has a potency approximately 83% of that of the parent compound, vecuronium. Specifically, the relative potency was established in the order of 1:1.2 for vecuronium to 3-desacetyl vecuronium, indicating that a slightly higher concentration of the metabolite is required to produce the same level of neuromuscular block as the parent drug.

Another study comparing the effects of betamethasone (B1666872) on atracurium (B1203153) and vecuronium blockade in the rat hemidiaphragm provided ED50 values (the concentration required to produce 50% of the maximal effect). These values further quantify the potency of these agents in this in vitro model. nih.gov

| Compound | Relative Potency (Vecuronium = 1) | ED50 (μmol/L) | Source |

|---|---|---|---|

| Vecuronium | 1 | 4.72 ± 0.41 | nih.gov |

| This compound | ~0.83 (1/1.2) | Not Reported | |

| Atracurium | Not Directly Compared | 8.83 ± 0.62 | nih.gov |

Interaction Studies with Reversal Agents (e.g., Sugammadex (B611050) binding mechanisms)

Sugammadex is a selective relaxant binding agent designed to reverse neuromuscular blockade induced by the steroidal agents rocuronium (B1662866) and vecuronium. mdpi.comdrugbank.com Its mechanism of action involves the encapsulation of the neuromuscular blocking agent in a 1:1 ratio, forming a stable, water-soluble complex that is then excreted by the kidneys. pulmonarychronicles.comoup.commdpi.com This encapsulation rapidly decreases the free plasma concentration of the neuromuscular blocker, creating a concentration gradient that pulls the drug molecules from the neuromuscular junction back into the plasma, thereby restoring neuromuscular function. drugbank.com

Given that this compound is the primary active metabolite of vecuronium and shares a similar steroidal structure, it is expected to be encapsulated by sugammadex as well. Research confirms this interaction. Studies in anesthetized rhesus monkeys have demonstrated that sugammadex rapidly and effectively reverses neuromuscular blockade induced by this compound. Interestingly, the reversal of this compound-induced blockade was achieved with a lower dose of sugammadex compared to that needed to reverse a similar level of blockade induced by vecuronium. This suggests a high affinity between sugammadex and this active metabolite.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Identification (HPLC, CZE, LC-ESI-MS)

Chromatography is the cornerstone for the separation and analysis of 3-(Deacetoxy)vecuronium from complex mixtures, such as biological fluids and pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC): HPLC methods have been extensively developed for the quantification of vecuronium (B1682833) and its metabolites. A common approach is reversed-phase liquid chromatography (RP-LC), which can effectively separate the parent drug from its degradation products, including this compound. researchgate.netnih.gov One validated method utilizes a Tracer Extrasil CN column with a mobile phase of O-phosphoric acid (pH 6; 0.05M) and acetonitrile (B52724) in a 50:50 v/v ratio, with UV detection at 210 nm. researchgate.netnih.gov Another approach employs an amino column with a mobile phase of acetonitrile and water containing sodium phosphate (B84403) monobasic, using UV detection at 205 nm. researchgate.net These methods are vital for stability-indicating assays and routine analysis. researchgate.net

Capillary Zone Electrophoresis (CZE): CZE is a high-resolution separation technique well-suited for charged molecules like this compound. researchgate.net It operates on the principle of separating ions based on their ionic mobility in an electric field. thermofisher.com A validated CZE method for vecuronium analysis, which can be adapted for its metabolites, uses an uncoated fused-silica capillary with an electrolyte solution containing quinine (B1679958) sulfate (B86663) dihydrate at pH 3.3 and acetonitrile. researchgate.net Detection is typically achieved through indirect UV absorbance at 230 nm. researchgate.net CZE offers rapid analysis and is a powerful alternative to conventional gel electrophoresis techniques for protein analysis in body fluids. researchgate.net

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): The coupling of liquid chromatography with mass spectrometry, particularly with an electrospray ionization (ESI) source, provides exceptional sensitivity and specificity for identifying and quantifying this compound in biological samples. nih.govumin.ac.jp This technique can detect non-volatile and polar compounds that are challenging for other methods like GC-MS. nih.gov A quantitative method for this compound involves chromatographic separation on a Gemini C18 column with a mobile phase gradient of 0.1% formic acid and acetonitrile. nih.gov The mass spectrometer is operated in a positive selected ion monitoring mode, allowing for precise detection. nih.gov LC-ESI-MS methods have been successfully used to measure this compound in serum, blood, urine, and various tissues, demonstrating its utility in forensic and clinical analysis. nih.govumin.ac.jp

Interactive Table 1: Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase (Column/Capillary) | Mobile Phase / Electrolyte | Detection Method | Reference(s) |

|---|---|---|---|---|

| HPLC | Amino column (Luna 150x4.6mm, 5μm) | Acetonitrile:water (50:50 v/v) with 25.0 mmol/L sodium phosphate monobasic, pH 4.6 | UV at 205 nm | researchgate.net |

| RP-LC | Tracer Extrasil CN (150x4.6mm, 5μm) | O-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v) | UV at 210 nm | researchgate.netnih.gov |

| CZE | Uncoated fused-silica capillary (40.0cm length, 50μm i.d.) | 1.0 mmol/L quinine sulfate dihydrate, pH 3.3, with 8.0% acetonitrile | Indirect UV at 230 nm | researchgate.net |

| LC-ESI-MS | Gemini 5-μm C18 column | Gradient of 0.1% formic acid and acetonitrile | ESI-MS (Positive Ion Mode) | nih.gov |

| LC-ESI-MS | Not specified | Not specified | ESI-MS | umin.ac.jp |

Spectroscopic Approaches for Structural Elucidation and Interaction Studies (NMR, SERS, X-ray diffraction)

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a definitive tool for the structural characterization of vecuronium and its synthetic intermediates. unimi.it A complete and unambiguous assignment of the ¹H, ¹³C, and ¹⁵N NMR signals can be achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, NOESY, HSQC, and HMBC. unimi.it These studies, often conducted in solvents like deuterated pyridine, provide precise information about the molecule's connectivity and stereochemistry, which is fundamental for confirming the identity of metabolites like this compound. unimi.it The choice of solvent can significantly influence the chemical shifts observed in the ¹H NMR spectra. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces. It has been employed as a novel, non-invasive method to investigate the interaction between vecuronium and the reversal agent sugammadex (B611050). researchgate.netmdpi.com By using silver nanoparticles as a SERS-active substrate, researchers can monitor the encapsulation of the drug within the sugammadex molecule in biorelevant concentration ranges (e.g., 5 × 10⁻⁷–1 × 10⁻⁴ M). researchgate.netmdpi.com This approach offers potential for real-time monitoring of drug complexation. researchgate.net

X-ray Diffraction: X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline solids. Single-crystal X-ray diffraction (SC-XRD) has been used to unambiguously determine the structural and stereochemical configuration of key synthetic intermediates of vecuronium. unimi.it While obtaining suitable single crystals of metabolites can be challenging, X-ray powder diffraction (XRPD) serves as a more accessible technique for routine characterization. units.it XRPD provides a unique "fingerprint" for a specific crystalline solid, allowing for the identification and verification of the substance's polymorphic form. units.it The technique has also been used to visualize the complex formed between the structurally similar drug rocuronium (B1662866) and sugammadex. researchgate.net

Interactive Table 2: Applications of Spectroscopic Methods in this compound Research

| Technique | Primary Application | Key Findings / Information Obtained | Reference(s) |

|---|---|---|---|

| NMR | Structural Elucidation | Complete assignment of ¹H, ¹³C, and ¹⁵N signals; confirmation of stereochemistry. | unimi.it |

| SERS | Interaction Studies | Real-time monitoring of encapsulation by sugammadex; high sensitivity in biorelevant concentrations. | researchgate.netmdpi.com |

| X-ray Diffraction | Structural Characterization | Unambiguous determination of stereochemistry of intermediates; fingerprinting of crystalline forms. | unimi.itunits.it |

Method Development and Validation for Research Applications (e.g., specificity, reproducibility, accuracy)

For any analytical method to be considered reliable for research and quantification, it must undergo a rigorous validation process, typically following guidelines from the International Conference on Harmonisation (ICH). juniperpublishers.comscielo.br

Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. edqm.eu For this compound, methods are validated by demonstrating a complete separation from the parent compound, other metabolites, and any potential degradation products generated during forced degradation studies (e.g., exposure to acid, base, oxidation). researchgate.netnih.govresearchgate.net

Reproducibility (Precision): Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay or inter-day precision), and reproducibility (inter-laboratory precision). juniperpublishers.comjddtonline.info For an LC-ESI-MS method quantifying this compound, coefficients of variation were reported to be less than 10% for both intra- and interday assays, indicating good precision. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies by adding a known amount of the analyte (spiking) to a sample matrix. jddtonline.info For pharmaceutical products, a mean percent recovery of 100.06% has been reported for vecuronium using a validated LC method. nih.gov In validation studies for related compounds, average recovery values are typically expected to be within a range of 95.00% to 105.00%. juniperpublishers.com

Other critical validation parameters include linearity, range, limit of detection (LOD), and limit of quantification (LOQ). juniperpublishers.com

Interactive Table 3: Validation Parameters for Analytical Methods Quantifying this compound and Related Compounds

| Parameter | LC-ESI-MS nih.gov | LC-ESI-MS umin.ac.jp | RP-LC nih.gov |

|---|---|---|---|

| Linearity Range | 0.01 - 1.00 mg/L | 0.25 - 50.0 ng/mL | 10 - 120 µg/mL |

| Correlation Coefficient (r) | > 0.999 | > 0.998 | 0.9996 |

| Limit of Detection (LOD) | 0.005 mg/L (in blood) | Specified for each compound | 2.67 µg/mL |

| Limit of Quantification (LOQ) | 0.010 mg/L (in blood) | Specified for each compound | 8.10 µg/mL |

| Precision (%CV or %RSD) | < 10% (intra- & interday) | Not specified | Not specified |

| Accuracy (% Recovery) | Not specified | Not specified | 100.06% (in vials) |

Isolation and Purification Techniques for Metabolite Studies

The accurate quantification of this compound from biological matrices first requires its effective isolation and purification from endogenous substances that could interfere with the analysis.

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for sample clean-up and concentration. researchgate.net For vecuronium and its metabolites, methods using C18 disposable cartridges or weak cation exchange cartridges have been developed. researchgate.netumin.ac.jp A typical SPE procedure involves conditioning the cartridge (e.g., with methanol (B129727) and water), applying the sample (e.g., blood or serum mixed with a buffer), washing the cartridge to remove interferences, and finally eluting the analytes with a suitable solvent, such as an acidified methanol solution. umin.ac.jpoup.com

Liquid-Liquid Extraction (LLE): LLE, particularly ion-pair extraction, is another established method. oup.com This procedure involves forming a neutral ion-pair with the positively charged analyte, which can then be extracted into an immiscible organic solvent. For instance, after adding a saturated potassium iodide solution to the sample, the formed ion-pair can be extracted with a solvent like dichloromethane. oup.com

These extraction techniques are crucial preliminary steps that enhance the sensitivity and reliability of subsequent chromatographic and spectroscopic analyses. researchgate.netoup.com While older methods like thin-layer chromatography (TLC) have been used to detect metabolites, they are generally less sensitive than modern hyphenated techniques. researchgate.netuky.edu

Computational and Theoretical Modeling of 3 Deacetoxy Vecuronium

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique provides detailed information on the conformational changes and flexibility of molecules like 3-(Deacetoxy)vecuronium and its interactions with biological targets, primarily the nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.netnursekey.commdpi.com

MD simulations begin with an initial set of coordinates for the atoms in the system, which includes the ligand (this compound), the protein receptor (nAChR), and surrounding solvent molecules. nih.gov The forces between these atoms are calculated using a molecular mechanics force field, and Newton's laws of motion are applied to predict the subsequent atomic positions over short time steps (on the scale of femtoseconds). researchgate.net By iterating this process, a trajectory is generated that reveals the dynamic evolution of the system. researchgate.net

For this compound, MD simulations can elucidate:

Conformational Flexibility : The steroid nucleus of this compound has a rigid structure, but the piperidino groups and the acetyl group at the 17-position have rotational freedom. MD simulations can map the accessible conformations of the molecule in an aqueous environment, identifying the most stable, low-energy states. researchgate.netmdpi.com

Protein-Ligand Binding Stability : By simulating the this compound-nAChR complex, researchers can assess the stability of the binding pose predicted by docking studies. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand within the binding site are monitored over the simulation time to determine if the interaction is stable. mdpi.comwashington.edu

Interaction Dynamics : MD simulations reveal the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, electrostatic forces) that maintain the ligand in the binding pocket. mdpi.com These simulations can show how water molecules mediate interactions and how the protein structure adapts to the presence of the ligand, providing a more realistic and dynamic picture than static models. nih.govmdpi.com

| MD Simulation Parameter | Application to this compound | Research Finding |

| Root-Mean-Square Deviation (RMSD) | Assesses the stability of the ligand's binding pose within the nAChR active site over time. | A stable RMSD trajectory for this compound would indicate a stable binding mode, validating docking predictions. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the flexibility of individual amino acid residues in the nAChR upon ligand binding. | Highlights key receptor residues that move to accommodate the ligand, revealing the protein's dynamic response to binding. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Identifies crucial hydrogen bonds, such as those involving the 3-hydroxy and 17-acetyl groups, that are critical for binding affinity. mdpi.com |

| Solvent Accessible Surface Area (SASA) | Calculates the area of the ligand exposed to the solvent, indicating how deeply it is buried in the receptor pocket. | A decrease in SASA upon binding confirms the ligand's encapsulation within the receptor. mdpi.com |

Molecular Docking Studies of Receptor Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex. rsc.org For this compound, docking studies are primarily used to investigate its binding to the nAChR, the target responsible for its neuromuscular blocking effect. nursekey.comaneskey.com

The process involves placing the 3D structure of this compound into the binding site of a 3D model of the nAChR. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. mdpi.com This score is an estimation of the binding free energy, with lower (more negative) scores generally indicating a more favorable and stable interaction. washington.edumdpi.com

These studies are crucial for:

Predicting Binding Mode : Docking can identify the most likely binding orientation of this compound within the nAChR's binding pocket, which is located at the interface between protein subunits. lifechemicals.com It can reveal key interactions, such as the role of the quaternary nitrogen in interacting with aromatic amino acid residues in the receptor. mdpi.com

Estimating Binding Affinity : The docking score provides a quantitative estimate of binding affinity, allowing for comparison with the parent compound, vecuronium (B1682833), and other neuromuscular blocking agents. This helps in understanding the structure-activity relationship; for instance, comparing the binding of vecuronium (with a 3-acetoxy group) to this compound (with a 3-hydroxy group) can explain differences in potency. nih.gov

Virtual Screening : Docking can be used to screen large libraries of compounds to identify new molecules that may bind to the nAChR and act as potential new neuromuscular blockers. mdpi.comlifechemicals.com

| Docking Study Component | Description | Relevance to this compound |

| Ligand Preparation | Generation of a low-energy 3D conformation of the molecule. | A 3D model of this compound is prepared, assigning correct charges and protonation states. |

| Receptor Preparation | Use of a crystal structure or homology model of the target protein (e.g., nAChR from Torpedo californica). | The binding site at the α-δ or α-γ subunit interface of the nAChR is defined. oup.com |

| Docking Algorithm | Software (e.g., AutoDock, CDOCKER) samples ligand poses within the binding site. | The algorithm explores how this compound fits into the receptor's active site. aneskey.com |

| Scoring Function | Calculates a score to rank different binding poses, estimating binding affinity. | The calculated score helps predict the potency of this compound as a neuromuscular blocking agent. mdpi.com |

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Reactivity and Energetics

While molecular mechanics (MM) provides a fast and efficient way to model large systems like protein-ligand complexes, quantum mechanics (QM) offers a much more accurate description of electronic structure, which is essential for studying chemical reactions and reactivity. wustl.edu Hybrid QM/MM methods combine the strengths of both, treating a small, chemically active region with QM and the larger surrounding environment with MM. uiuc.edu

For this compound, these methods can be applied to:

Study Chemical Reactivity : The formation of this compound from its parent compound, vecuronium, involves the hydrolysis of an ester bond. A QM/MM calculation could model this reaction within the active site of a metabolizing enzyme (like a hepatic esterase). The atoms directly involved in the bond breaking and forming (the ester group and catalytic residues) would be treated with QM to accurately calculate the reaction energy barrier and transition state, providing insight into the reaction's feasibility and rate. jocpr.com

Calculate Accurate Energetics : QM methods can provide highly accurate calculations of molecular properties like electrostatic potential. These QM-derived charges can then be used in MM force fields for more accurate MD simulations of how this compound interacts with its receptor. researchgate.net

Analyze Conformational Energies : MM calculations are fundamental to understanding the energy landscape of flexible molecules. wustl.edu For this compound, MM can be used to calculate the relative energies of different conformations, such as those arising from the rotation of the piperidino groups, to determine the most stable shapes the molecule adopts in solution.

| Computational Method | Application | Information Gained for this compound |

| Molecular Mechanics (MM) | Simulating large molecular systems using classical physics (force fields). | Conformational analysis and protein-ligand dynamics. wustl.edu |

| Quantum Mechanics (QM) | Solving the Schrödinger equation to describe electron distribution and energies. | Accurate calculation of reaction pathways, transition states, and electronic properties (e.g., charges). jocpr.com |

| Hybrid QM/MM | Combining QM for a reactive core and MM for the environment. | Detailed mechanism of the enzymatic deacetylation of vecuronium to this compound. uiuc.edu |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. genome.jp For neuromuscular blocking agents, QSAR can be a powerful tool for predicting pharmacological properties like potency and for designing new drugs with improved characteristics. oup.com

The development of a QSAR model involves several steps:

Data Collection : A dataset of structurally related compounds (e.g., various aminosteroidal neuromuscular blockers and their metabolites, including vecuronium and this compound) is assembled. nih.gov

Descriptor Calculation : For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties like molecular weight, lipophilicity (logD), and protein binding fraction, as well as electronic and topological descriptors. nih.gov

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed biological activity (e.g., potency, measured as EC50). nih.gov

Validation : The model's predictive power is tested using an external set of compounds not used in the model-building process.

While specific QSAR models focused solely on this compound are not widely published, the principles have been applied to the broader class of neuromuscular blocking agents. oup.comnih.gov Such models have shown that potency is highly correlated with molecular weight combined with either lipid solubility or the fraction of the drug not bound to plasma proteins. nih.gov A QSAR model could be used to predict the potency of this compound based on its unique set of descriptors compared to other agents in its class.

| QSAR Component | Description | Example Application for NMBAs |

| Biological Activity (Dependent Variable) | The pharmacological effect to be predicted. | Potency (EC50) or rate of equilibration between blood and the effect site (k_e0). nih.gov |

| Molecular Descriptors (Independent Variables) | Numerical representations of molecular properties. | Molecular Weight (MW), Lipophilicity (logD), Protein Binding (free fraction), Hydrogen Bond Acceptors. nih.govnih.gov |

| Mathematical Model | An equation linking descriptors to activity. | Activity = f(Descriptor 1, Descriptor 2, ...) |

| Predictive Goal | To estimate the activity of new or untested compounds. | Predict the potency of a novel vecuronium derivative before synthesis. oup.com |

In Silico Approaches for Metabolic Pathway Prediction and Prodrug Design

In silico tools play a significant role in predicting how a drug will be metabolized by the body, which is critical for understanding its efficacy and duration of action. nih.gov Furthermore, these concepts are integral to prodrug design, where a molecule is intentionally designed to be converted into an active drug by metabolic processes. nih.gov

Metabolic Pathway Prediction : this compound is the primary and pharmacologically active metabolite of vecuronium. nih.govresearchgate.net It is formed mainly in the liver through the hydrolysis of the acetyl group at the 3-position, a reaction catalyzed by enzymes such as esterases and cytochrome P450s (CYPs). researchgate.net

In silico metabolism prediction platforms can model this process. These tools use two main approaches:

Ligand-based methods : These methods use knowledge from known metabolic reactions to predict the "site of metabolism" (SOM) on a new molecule. They identify molecular fragments that are prone to specific enzymatic reactions. nih.gov

Structure-based methods : These approaches involve docking the drug molecule (vecuronium) into the 3D structure of a metabolizing enzyme (like a CYP) to determine which part of the drug is positioned correctly in the active site for a reaction to occur. nih.gov

For vecuronium, these in silico tools would predict that the ester groups are likely sites of hydrolysis, with the 3-position being a probable SOM, leading to the formation of this compound.

While there is no research focused on designing a prodrug of this compound, the principles of prodrug design are relevant to understanding its formation. The acetyl group on vecuronium enhances properties like lipophilicity compared to the dihydroxy metabolite, and its enzymatic cleavage is a classic example of a prodrug activation strategy. nih.gov

| In Silico Approach | Application to Vecuronium/3-(Deacetoxy)vecuronium | Key Finding/Prediction |

| Site of Metabolism (SOM) Prediction | Predicts which atoms in the vecuronium molecule are most likely to be modified by metabolic enzymes. | In silico models would identify the acetyl groups at the 3- and 17-positions as primary sites of metabolism via hydrolysis. nih.govnih.gov |

| Metabolite Identification | Predicts the structure of the resulting metabolites. | The predicted major metabolite would be this compound, consistent with experimental findings. |

| Prodrug Concept | Viewing the parent drug as a carrier for the active form. | Vecuronium acts as a carrier that is metabolized to the potent and longer-lasting this compound, which contributes to the overall clinical effect. nih.govresearchgate.net |

Future Research Directions and Unanswered Questions

Elucidation of Novel Metabolic Enzymes and Pathways beyond Deacetylation

The transformation of vecuronium (B1682833) to 3-(Deacetoxy)vecuronium occurs primarily in the liver through deacetylation, a form of hydrolysis. nih.govcambridge.org However, the specific enzymes responsible for this biotransformation have not been fully characterized. It is crucial to identify the precise human esterases or other hydrolases involved in this metabolic step.

Future research should focus on:

Enzyme Identification: Utilizing techniques such as high-resolution mass spectrometry-based proteomics with human liver microsomes or recombinant enzyme systems to pinpoint the specific enzymes (e.g., carboxylesterases, paraoxonases, or potentially cytochrome P450 enzymes) that catalyze the deacetylation of vecuronium.

Pathway Exploration: Investigating whether alternative or minor metabolic pathways exist for this compound beyond its formation. This includes exploring the potential for further metabolism, such as conjugation reactions (e.g., glucuronidation or sulfation), which could influence its clearance rate and duration of action.

Genetic Polymorphism: Assessing the impact of genetic polymorphisms in the identified metabolizing enzymes on the rate of formation and accumulation of this compound. This could help explain inter-individual variability in drug response and the risk of prolonged blockade.

Comprehensive Molecular Characterization of Receptor-Ligand Dynamics using Advanced Techniques

This compound, like its parent compound, acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the motor endplate. ontosight.ainih.gov However, a detailed picture of this interaction at the atomic level is lacking. Understanding the precise molecular dynamics is key to designing safer and more specific neuromuscular blocking agents.

Advanced techniques that could be employed include:

Cryo-Electron Microscopy (Cryo-EM): To resolve the high-resolution structure of this compound bound to the nAChR, revealing the specific amino acid residues involved in the binding pocket and the conformational changes induced in the receptor.

Molecular Dynamics (MD) Simulations: To simulate the binding and unbinding process, providing insights into the kinetics (kon/koff rates), the stability of the receptor-ligand complex, and the energetic landscape of the interaction.

Advanced Spectroscopy: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be adapted to study the structural details of the receptor-ligand interaction in a solution phase, complementing static structural data. mdpi.com

Table 1: Comparative Pharmacodynamic Properties

| Compound | Relative Potency (vs. Vecuronium) | Mechanism of Action | Primary Receptor Target |

|---|---|---|---|

| Vecuronium | 1.0 nih.gov | Competitive Antagonist wikipedia.orgdrugbank.com | Nicotinic Acetylcholine Receptor wikipedia.org |

| This compound | ~0.5 - 0.8 (50-80%) nih.govpfizer.comwikipedia.org | Competitive Antagonist ontosight.ai | Nicotinic Acetylcholine Receptor ontosight.ai |

| 3,17-desacetyl vecuronium | ~0.037 (3.7%) nih.gov | Antagonistic interaction with Vecuronium nih.gov | Nicotinic Acetylcholine Receptor nih.gov |

Development of Advanced Synthetic Routes for Modified Analogs with Tailored Research Properties

The current synthesis of vecuronium and its analogs can be complex. unimi.itunimi.it The development of novel, more efficient synthetic strategies is needed to create modified analogs of this compound for research purposes. These tailored molecules could serve as powerful tools to probe neuromuscular function.

Future synthetic chemistry efforts should target:

Fluorinated Analogs: Introducing fluorine atoms at specific positions on the steroid backbone to alter physicochemical properties like lipophilicity and metabolic stability, which can clarify structure-activity relationships. oup.com

Photo-affinity Labels: Incorporating photo-activatable groups that can form a covalent bond with the receptor upon UV irradiation. This would allow for irreversible labeling and subsequent identification of the precise binding site residues.

Fluorescent Probes: Attaching fluorescent tags to the molecule to enable real-time imaging of its distribution and binding at the neuromuscular junction using advanced microscopy techniques.

Streamlined Synthesis: Developing more efficient and higher-yield synthetic routes to facilitate the production of these specialized research compounds. beilstein-journals.org

Exploration of Non-Canonical Pharmacological Interactions in Preclinical Models

While the primary action of this compound is at the neuromuscular junction, its potential for off-target or "non-canonical" interactions, especially during prolonged accumulation, is poorly understood. Research has shown that interactions between vecuronium and its other metabolites can be complex, ranging from additive to antagonistic. nih.gov Furthermore, the possibility of neurotoxic effects exists if the blood-brain barrier is compromised. medsci.org

Preclinical studies should be designed to:

Screen for Off-Target Binding: Test the binding affinity of this compound against a broad panel of other receptors and ion channels, particularly other subtypes of nicotinic and muscarinic acetylcholine receptors found in the autonomic nervous system and central nervous system.

Investigate Cellular Effects: Use cell-based assays to explore the impact of high concentrations of the metabolite on cellular processes unrelated to neuromuscular blockade, such as mitochondrial function, apoptosis, or inflammatory signaling.

Utilize Animal Models: Employ animal models of prolonged drug exposure or specific disease states (e.g., sepsis or renal failure) to investigate systemic effects beyond the neuromuscular system, such as cardiovascular or central nervous system side effects.

Integration of Multi-Omics Data for Systems-Level Understanding of its Biological Impact

A systems-level perspective on the biological impact of this compound is currently absent. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased way to understand the holistic response of an organism to a chemical compound. ufz.denih.gov

Future research should:

Apply Multi-Omics Profiling: In preclinical models of prolonged exposure, analyze tissues (e.g., liver, kidney, muscle) using a combination of transcriptomics (RNA-seq), proteomics, and metabolomics to create a comprehensive map of the molecular perturbations caused by the accumulation of this compound.

Develop Integrative Models: Use computational and network medicine tools to integrate these diverse datasets. frontiersin.orgresearchgate.net This can help identify perturbed biological pathways, predict unforeseen drug effects, and discover potential biomarkers of toxicity or prolonged paralysis.

Bridge Genotype to Phenotype: Correlate the multi-omics signatures with physiological outcomes to build a comprehensive understanding of how molecular changes translate into the observed pharmacology and toxicology of the compound. nih.gov

Novel Analytical Platforms for In Situ Monitoring of Compound Transformations in Experimental Systems

Current methods for measuring this compound, such as liquid chromatography-mass spectrometry (LC-MS), require discrete sampling and are not suitable for real-time monitoring. oup.comumin.ac.jp The development of analytical platforms capable of in situ monitoring would revolutionize the study of its metabolic dynamics.

Areas for technological development include:

Biosensor Technology: Designing electrochemical or optical biosensors that can specifically detect this compound in real-time within a biological matrix, such as a cell culture medium or an organ-on-a-chip system.

Advanced Spectroscopic Probes: Developing novel Raman or fluorescence-based probes that are sensitive to the conversion of vecuronium to its metabolite, allowing for continuous, non-invasive monitoring of the deacetylation process in experimental setups.

Microfluidic Systems: Integrating microfluidic devices ("lab-on-a-chip") with sensitive detectors to create models of hepatic metabolism where the formation of this compound can be monitored dynamically under controlled conditions.

常见问题

Basic Research Questions

Q. How is 3-desacetylvecuronium identified and quantified in biological matrices, and what analytical methods are validated for this purpose?

- Methodological Answer : Reverse-phase HPLC coupled with nitrogen-sensitive detection is widely used, achieving sensitivity down to 5 ng/mL for both vecuronium and 3-desacetylvecuronium . USP protocols recommend using 0.0025 N hydrochloric acid for sample preparation and specify chromatographic parameters (e.g., column efficiency ≥5000 theoretical plates) to differentiate impurities and metabolites . Gas chromatography assays have also been validated to detect the metabolite in human plasma, with coefficients of variation <15% .

Q. What standardized protocols exist for distinguishing vecuronium-related impurities (e.g., pancuronium bromide, compound B4) from 3-desacetylvecuronium?

- Methodological Answer : USP guidelines define relative retention times (RRT) for impurities using a cation suppressor regeneration solution and mobile phase optimization. For example, pancuronium bromide elutes at RRT ~0.5, while 3-desacetylvecuronium-related compounds (e.g., compound B4) elute at RRT ~2.6. System suitability criteria, including peak-to-valley ratios ≥2.0, ensure resolution .

Q. What are the primary metabolic pathways of vecuronium leading to 3-desacetylvecuronium formation?

- Methodological Answer : Hepatic deacetylation via esterases is the primary pathway. Studies using isolated perfused liver models demonstrate that 3-desacetylvecuronium biliary excretion accounts for ~20% of administered vecuronium. Kinetic modeling (e.g., compartmental analysis with rate constants and ) quantifies hepatic uptake and metabolite generation .

Advanced Research Questions

Q. How does 3-desacetylvecuronium’s pharmacodynamic activity (84% potency relative to vecuronium) influence neuromuscular blockade duration in vivo?

- Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) models incorporating metabolite activity require simultaneous fitting of plasma concentrations and twitch recovery data. Hypothermia studies show that 3-desacetylvecuronium’s increases by 30% at 32°C, prolonging blockade. Simulations using biexponential decay models (keo = 0.12 min) align with observed recovery delays .

Q. What experimental designs resolve contradictions in vecuronium’s elimination phase during short-term vs. longitudinal studies?

- Methodological Answer : Mixed-effects modeling accounts for inter-individual variability in clearance rates. For example, phenytoin-induced enzyme activation increases vecuronium clearance 2.5-fold, detectable only in multi-dose studies. Biexponential models improve fit for central compartment concentrations in prolonged trials, whereas monoexponential models suffice for 40-minute single-dose analyses .

Q. How does hypothermia alter the hepatic uptake kinetics of vecuronium and 3-desacetylvecuronium?

- Methodological Answer : Hypothermia (30–34°C) reduces hepatic uptake rate constants () by 40–60%, as shown in isolated liver perfusion experiments. Post-rewarming, discrepancies between modeled and observed vecuronium clearance suggest underestimation of recovery. Compartmental models must adjust for temperature-dependent metabolic inhibition .

Q. What methodologies reconcile discrepancies between in vitro metabolite potency and clinical neuromuscular blockade profiles?

- Methodological Answer : In vitro receptor-binding assays (e.g., AChR inhibition IC = 1–2 nM) combined with PK/PD simulations quantify contributions of 3-desacetylvecuronium to prolonged paralysis. For instance, 3-desacetylvecuronium’s 60% receptor affinity explains residual blockade even after vecuronium clearance .

Q. How do enzyme-inducing agents (e.g., phenytoin) alter 3-desacetylvecuronium’s biodisposition in patients with hepatic impairment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。